Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide is a heterocyclic compound that belongs to the thiazine family Thiazines are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazine derivatives .
Scientific Research Applications
Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2-phenyl-4H-1,3-thiazin-4-one: Lacks the 1,1-dioxide functional group.
3-Methyl-2-phenyl-4H-1,3-thiazin-4-one: Similar structure but without the tetrahydro configuration.
Benzothiazine derivatives: Contain a benzene ring fused to the thiazine ring, offering different chemical properties.
Uniqueness
Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
92368-02-0 |
---|---|
Molecular Formula |
C11H13NO3S |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
3-methyl-1,1-dioxo-2-phenyl-1,3-thiazinan-4-one |
InChI |
InChI=1S/C11H13NO3S/c1-12-10(13)7-8-16(14,15)11(12)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
InChI Key |
BDSCBDCAOUAKIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(S(=O)(=O)CCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.